molecular formula C24H21N3O7S3 B6494042 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 877642-79-0

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No.: B6494042
CAS No.: 877642-79-0
M. Wt: 559.6 g/mol
InChI Key: XONQHJYYEDDGLW-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS: 877642-71-2) is a structurally complex molecule with a molecular formula of C₂₂H₁₇N₃O₇S₃ and a molecular weight of 531.6 g/mol . Its core structure consists of three key moieties:

4-Oxo-4H-pyran ring: A six-membered oxygen-containing ring with a ketone group, contributing to the molecule’s polarity and reactivity.

3,4-Diethoxybenzoate ester: The ester linkage to the pyran ring features ethoxy substituents at the 3- and 4-positions of the benzene ring, enhancing lipophilicity and influencing solubility .

The Smiles string (COc1ccc(C(=O)Oc2coc(CSc3nnc(NC(=O)c4cccs4)s3)cc2=O)cc1OC) highlights the connectivity of these groups .

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O7S3/c1-3-31-17-8-7-14(10-18(17)32-4-2)22(30)34-19-12-33-15(11-16(19)28)13-36-24-27-26-23(37-24)25-21(29)20-6-5-9-35-20/h5-12H,3-4,13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONQHJYYEDDGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent on Benzoate
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate 877642-71-2 C₂₂H₁₇N₃O₇S₃ 531.6 3,4-diethoxy
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-nitrobenzoate 877643-33-9 C₂₀H₁₂N₄O₇S₃ 516.5 4-nitro

Key Observations :

  • Substituent Effects: The 3,4-diethoxybenzoate group in the main compound introduces electron-donating ethoxy groups, which increase steric bulk and lipophilicity compared to the 4-nitrobenzoate analog. This may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight Differences : The diethoxy analog has a higher molecular weight (531.6 vs. 516.5), primarily due to the ethoxy groups replacing a nitro group and hydrogen atoms .

Q & A

Q. Q1: What are the key synthetic strategies for constructing the thiadiazole-pyran-benzoate scaffold in this compound?

A: The synthesis involves multi-step reactions, including:

  • Thiadiazole formation : Cyclization of thiosemicarbazides with chloroacetic acid derivatives under reflux (e.g., using DMF and acetic acid mixtures) .
  • Sulfanyl-methyl linkage : Nucleophilic substitution between thiol-containing intermediates (e.g., 5-substituted thiadiazoles) and halogenated pyran precursors .
  • Esterification : Coupling of the pyran core with 3,4-diethoxybenzoic acid using carbodiimide-based coupling agents .
    Key validation : NMR and mass spectrometry confirm intermediate structures .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

A: Use a combination of:

  • Spectroscopic methods : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester linkages .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for protonated ions) .
  • Elemental analysis : To confirm purity and stoichiometry of heteroatoms (S, N, O) .

Advanced Research Questions

Q. Q3: What methodologies resolve contradictions in reported biological activity data for structurally similar thiadiazole derivatives?

A: Discrepancies often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with Tween-80 for hydrophobic compounds) and validate via HPLC .
  • Assay conditions : Compare results across multiple cell lines (e.g., NCI-60 panel for antitumor activity) and normalize to positive controls like doxorubicin .
  • Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate activity-contributing moieties .

Q. Q4: How can computational chemistry optimize the compound’s interaction with biological targets?

A:

  • Molecular docking : Screen against enzyme active sites (e.g., cyclooxygenase-2 or thymidylate synthase) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to predict optimal functional groups .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. Q5: What strategies mitigate challenges in derivatizing the thiophene-amido-thiadiazole moiety?

A:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during sulfanyl-methyl modifications .
  • Regioselective reactions : Employ Pd-catalyzed cross-coupling for selective substitution on the thiophene ring .
  • Oxidative functionalization : Convert thiols to sulfonyl chlorides using chlorine gas or SO2_2Cl2_2 for further amidation .

Q. Q6: How do reaction conditions influence the stability of the 4-oxo-pyran core during synthesis?

A:

  • pH control : Maintain mildly acidic conditions (pH 4–6) to prevent keto-enol tautomerization .
  • Temperature optimization : Avoid prolonged heating above 80°C, which may degrade the pyran ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates better than protic solvents .

Methodological Guidance

Q. Q7: What analytical techniques are critical for assessing the compound’s purity and stability in long-term storage?

A:

  • HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
  • X-ray crystallography : Resolve crystalline structure to identify polymorphic forms affecting solubility .

Q. Q8: How can researchers design SAR studies to evaluate the 3,4-diethoxybenzoate moiety’s role?

A:

  • Synthetic modifications : Replace ethoxy groups with methoxy, hydroxy, or halogens .
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) .
  • Computational analysis : Calculate electrostatic potential maps to assess steric/electronic contributions .

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